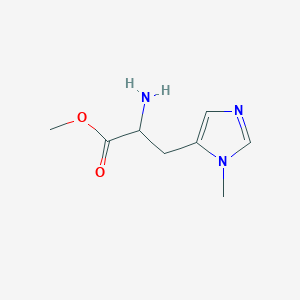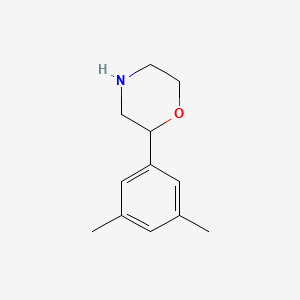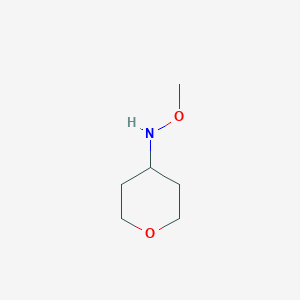
N-methoxyoxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxyoxan-4-amine: is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, O-methyl-N-(tetrahydro-2H-pyran-4-yl)hydroxylamine . This compound is characterized by the presence of a methoxy group attached to an oxan-4-amine structure, making it a unique member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-methylation of Secondary Amines: One of the methods to synthesize N-methoxyoxan-4-amine involves the N-methylation of secondary amines under mechanochemical conditions.
Cyanoacetylation of Amines: Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives.
Industrial Production Methods: the principles of green chemistry, such as solvent-free synthesis and mechanochemical methods, are likely to be employed to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Trifluoroacetic acid (TFA) is commonly used as a reagent for the oxidation of amines.
Substitution: Various reagents, including organosilicon isocyanates and phenylisocyanate, can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: N-methoxyoxan-4-amine is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds .
Biology and Medicine: This compound is investigated for its potential use in cancer treatment as an adjunct to alkylating agents, reversing resistance to chemotherapy, and enhancing radiation therapy .
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and functional materials .
Mechanism of Action
The mechanism of action of N-methoxyoxan-4-amine involves its interaction with molecular targets and pathways. For instance, in cancer treatment, it disrupts the base excision repair (BER) pathway, increasing the amount of cytotoxic adducts, which results in cell death . This disruption is achieved by blocking the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of BER glycosylates .
Comparison with Similar Compounds
N-methoxyoxan-4-imine: This compound is similar in structure but differs in the presence of an imine group instead of an amine group.
Uniqueness: N-methoxyoxan-4-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and have diverse applications in scientific research and industry .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-methoxyoxan-4-amine |
InChI |
InChI=1S/C6H13NO2/c1-8-7-6-2-4-9-5-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
ITRICWPKNGCFHX-UHFFFAOYSA-N |
Canonical SMILES |
CONC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


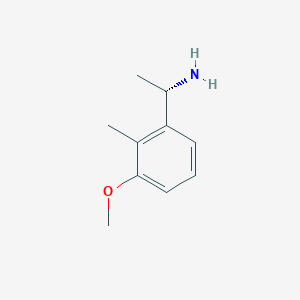

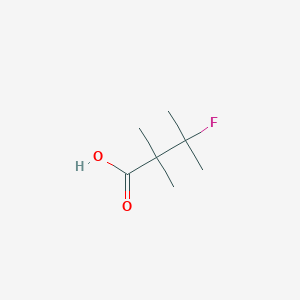


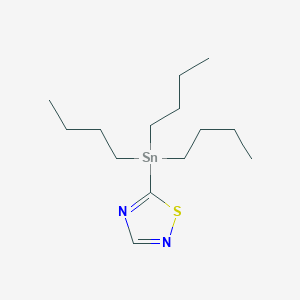
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)

